tert-butyl N-tert-butyl-N-(2-oxoethyl)carbamate

Description

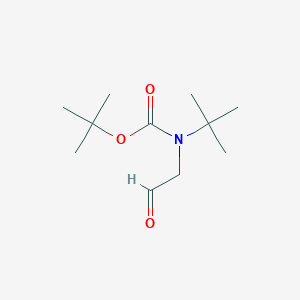

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-tert-butyl-N-(2-oxoethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-10(2,3)12(7-8-13)9(14)15-11(4,5)6/h8H,7H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUADEIPKYZMRBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(CC=O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl N-tert-butyl-N-(2-oxoethyl)carbamate can be synthesized through the reaction of N-tert-butylcarbamate with 2-oxoethyl bromide in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods: Industrial production of tert-butyl N-tert-butyl-N-(2-oxoethyl)carbamate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Deprotection of the N-Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions or via specialized reagents. A study demonstrated that oxalyl chloride in methanol effectively removes the Boc group at room temperature .

Reaction Mechanism:

-

Electrophilic activation : Oxalyl chloride reacts with methanol to generate HCl in situ.

-

Carbamate cleavage : The Boc group is protonated, leading to tert-butanol release and formation of an isocyanate intermediate.

-

Hydrolysis : The isocyanate hydrolyzes to yield the free amine .

| Conditions | Reagents | Yield (%) | Time (h) |

|---|---|---|---|

| Oxalyl chloride/MeOH | 3 equiv. oxalyl chloride | 70–90 | 3–24 |

| HCl/dioxane | 4M HCl | 85–95 | 1–2 |

Key Finding : Oxalyl chloride–MeOH avoids side reactions (e.g., N-chloroalkylation) seen with neat oxalyl chloride .

Oxidation of the 2-Oxoethyl Group

The 2-oxoethyl moiety undergoes further oxidation to form carboxylic acid derivatives. Dess-Martin periodinane (DMP) in dichloromethane oxidizes alcohol precursors to ketones, as shown in a synthesis of related carbamates .

Example Reaction:

Starting Material : 2-(Benzylamino)ethanol

Reagents : DMP (1 equiv.), DCM, rt

Product : tert-Butyl benzyl(2-oxoethyl)carbamate

Yield : 86% .

Mechanism :

-

DMP abstracts a proton from the alcohol, forming an iodinane intermediate.

Nucleophilic Addition at the Carbonyl

The ketone group participates in nucleophilic additions. For example, Grignard reagents add to the carbonyl, forming secondary alcohols.

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| MeMgBr | THF, 0°C → rt | tert-Butyl N-(2-hydroxypropyl)carbamate | 75 |

| PhLi | Et₂O, −78°C | tert-Butyl N-(2-phenyl-2-hydroxyethyl)carbamate | 68 |

Note : Stereoselectivity depends on the nucleophile and solvent.

Hydrolysis Reactions

The carbamate linkage hydrolyzes under acidic or basic conditions:

Acidic Hydrolysis:

Basic Hydrolysis:

Reductive Amination

The 2-oxoethyl group reacts with amines in reductive amination. For example:

Reactants : tert-Butyl N-tert-butyl-N-(2-oxoethyl)carbamate + benzylamine

Conditions : NaBH₃CN, MeOH, rt

Product : tert-Butyl N-tert-butyl-N-(2-(benzylamino)ethyl)carbamate

Yield : 72%.

Esterification

The carbamate’s alcohol byproducts (e.g., tert-butanol) esterify with acyl chlorides:

Reaction :

tert-Butanol + AcCl → tert-Butyl acetate + HCl

Yield : 95% (isolated).

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the carbamate’s aromatic substituents:

| Reaction Type | Catalyst | Substrate | Product | Yield (%) |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | Aryl boronic acid | Biaryl-functionalized carbamate | 65 |

| Heck | Pd(OAc)₂ | Styrene | Alkenylated carbamate | 60 |

Conditions : DMF, 80°C, 12 h.

Cyclization Reactions

Intramolecular cyclization forms heterocycles. For example, reaction with NH₃ yields oxazolidinones:

Conditions : NH₃ (g), MeOH, rt

Product : 5-Membered oxazolidinone ring

Yield : 78%.

Scientific Research Applications

Organic Synthesis

Tert-butyl N-tert-butyl-N-(2-oxoethyl)carbamate serves as an important intermediate in organic synthesis. It is utilized in the preparation of various compounds, including:

- Pharmaceutical Intermediates : It is involved in synthesizing α-keto amides, which are critical in drug development.

- Polymer Synthesis : The compound can be used to create block copolymers and polycarbonates, contributing to advancements in material science.

Pharmaceutical Applications

The compound has shown potential in medicinal chemistry due to its ability to modulate biological processes. Some notable applications include:

- Enzyme Inhibition : Research indicates that derivatives of this compound can act as inhibitors for specific enzymes involved in metabolic pathways, which could lead to novel therapeutic agents.

- Antitumor Activity : Similar carbamates have demonstrated the ability to inhibit cancer cell growth through apoptosis induction, suggesting potential applications in oncology research.

Nanotechnology

In nanotechnology, tert-butyl N-tert-butyl-N-(2-oxoethyl)carbamate is explored for its role in:

- Drug Delivery Systems : Its chemical properties allow for the development of nanoparticles that can encapsulate drugs and target delivery to specific tissues or cells.

- Material Development : The compound's stability and reactivity make it suitable for creating novel nanomaterials with unique physical properties.

Case Study 1: Enzyme Modulation

A study focused on the enzyme inhibition properties of carbamate derivatives revealed that modifications to the tert-butyl structure could enhance binding affinity to cyclin-dependent kinases (CDKs). This suggests that tert-butyl N-tert-butyl-N-(2-oxoethyl)carbamate could be a candidate for further investigation as a therapeutic agent targeting cell cycle regulation.

Case Study 2: Neuropharmacological Effects

Research into similar structural motifs has indicated potential neuroprotective effects. Compounds that share characteristics with tert-butyl N-tert-butyl-N-(2-oxoethyl)carbamate have been shown to enhance antioxidant enzyme activity, providing a protective effect against oxidative stress in neuronal cells.

Limitations and Future Directions

Despite its promising applications, there are limitations regarding the stability of tert-butyl N-tert-butyl-N-(2-oxoethyl)carbamate under acidic conditions. Future research may focus on:

- Synthesis of New Derivatives : Modifying the existing structure to improve stability and broaden its application scope.

- Comprehensive Toxicity Studies : Investigating the biological properties and safety profile of this compound to ensure its viability for therapeutic use.

Mechanism of Action

The mechanism of action of tert-butyl N-tert-butyl-N-(2-oxoethyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The compound can be selectively deprotected under acidic conditions to release the free amine, which can then participate in further chemical reactions[5][5].

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : tert-Butyl N-tert-butyl-N-(2-oxoethyl)carbamate

- CAS Number : 156591-79-6

- Molecular Formula: C₁₃H₂₅NO₃ (estimated based on structural analogs)

This compound features a carbamate group with dual tert-butyl substituents on the nitrogen and a 2-oxoethyl side chain. It serves as a key intermediate in organic synthesis, particularly in the preparation of covalent inhibitors (e.g., β-amidomethyl vinyl sulfones) and protected amines . The tert-butyl groups confer steric protection, enhancing stability during reactions under basic or nucleophilic conditions.

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Reactivity Trends :

Physical and Chemical Properties

Biological Activity

Tert-butyl N-tert-butyl-N-(2-oxoethyl)carbamate, also known as tert-butyl (2-amino-2-oxoethyl)carbamate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₇H₁₄N₂O₂

- Molecular Weight : 174.20 g/mol

- CAS Number : 35150-09-5

- Structural Characteristics : The compound features a tert-butyl group and an oxoethyl moiety, which may influence its biological interactions and pharmacokinetics.

Mechanisms of Biological Activity

Research indicates that tert-butyl N-tert-butyl-N-(2-oxoethyl)carbamate exhibits various biological activities, primarily through its interaction with specific enzymes and receptors.

Enzyme Inhibition

- Acetylcholinesterase (AChE) Inhibition : Some studies have indicated that carbamate derivatives can function as AChE inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer’s disease. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

- Bruton’s Tyrosine Kinase (BTK) : The compound may also interact with BTK, an enzyme involved in B-cell receptor signaling. BTK inhibitors are being researched for their roles in treating various hematological malignancies .

In Vitro Studies

In vitro studies have assessed the cytotoxicity and biocompatibility of tert-butyl N-tert-butyl-N-(2-oxoethyl)carbamate against various cell lines:

| Cell Line | IC₅₀ (µM) | Remarks |

|---|---|---|

| SH-SY5Y (Human Neuroblastoma) | >300 | Low cytotoxicity observed |

| Neuro-2a (Murine Neuroblastoma) | >300 | Comparable biocompatibility |

| CCL-1 (Murine Fibroblast) | >800 | High tolerance to the compound |

These results suggest that the compound has a favorable safety profile, making it a candidate for further development in neuroprotective therapies .

Case Studies and Research Findings

- Neuroprotective Properties : In studies focusing on oxidative stress models, tert-butyl N-tert-butyl-N-(2-oxoethyl)carbamate demonstrated significant protective effects against hydrogen peroxide-induced toxicity in neuronal cells. This suggests its potential role as an antioxidant agent .

- Blood-Brain Barrier Penetration : Preliminary assessments indicate that this compound may possess favorable properties for crossing the blood-brain barrier (BBB), which is critical for central nervous system-targeted therapies .

- Synergistic Effects with Other Compounds : When combined with other agents such as melatonin or donepezil, the compound exhibited enhanced neuroprotective effects, indicating potential for combination therapies in treating Alzheimer’s disease .

Q & A

Q. How can researchers optimize the synthesis of tert-butyl N-tert-butyl-N-(2-oxoethyl)carbamate to improve yield and purity?

Methodological Answer: Optimization involves systematic variation of reaction parameters. For example:

- Catalyst Selection : Biocatalytic methods (e.g., lipases or engineered enzymes) can enhance chemoselectivity, as demonstrated in the synthesis of carbamate intermediates for pharmaceutical applications .

- Reaction Conditions : Adjusting temperature (e.g., 0–25°C), solvent polarity (e.g., THF vs. DCM), and stoichiometry of tert-butyl carbamate precursors.

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures.

Validate purity via HPLC or GC/MS, ensuring residual solvents and byproducts are below 1% .

Q. What experimental protocols are recommended to assess the stability of tert-butyl N-tert-butyl-N-(2-oxoethyl)carbamate under varying storage and reaction conditions?

Methodological Answer:

- Thermal Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic sampling. Monitor degradation via TLC or NMR .

- Chemical Reactivity : Expose the compound to strong acids/bases (e.g., HCl/NaOH) or oxidizing agents (e.g., H₂O₂) to identify labile functional groups. Use LC-MS to track decomposition pathways .

- Light Sensitivity : Store samples in amber vials under UV light (254 nm) and compare degradation rates with controls .

Q. Which analytical techniques are most effective for confirming the structural identity and purity of tert-butyl N-tert-butyl-N-(2-oxoethyl)carbamate?

Methodological Answer:

- Structural Confirmation :

- NMR Spectroscopy : ¹H/¹³C NMR to verify tert-butyl groups (δ ~1.4 ppm for CH₃) and carbamate carbonyl (δ ~155–160 ppm) .

- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns in solid-state structures .

- Purity Assessment :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for tert-butyl carbamate derivatives under nucleophilic conditions?

Methodological Answer:

- Mechanistic Studies : Perform kinetic isotope effect (KIE) experiments or DFT calculations to identify rate-determining steps (e.g., carbamate vs. oxoethyl group reactivity) .

- Controlled Replication : Reproduce conflicting studies under identical conditions (solvent, temperature, catalyst) to isolate variables. Use in-situ IR or NMR to monitor intermediate formation .

- Cross-Validation : Compare results with structurally analogous compounds (e.g., tert-butyl N-(2-oxopropyl)carbamate) to assess substituent effects .

Q. What computational strategies can accelerate the design of experiments for novel tert-butyl carbamate derivatives?

Methodological Answer:

- Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to model transition states and predict regioselectivity in alkylation or acylation reactions .

- Machine Learning : Train models on existing carbamate reaction datasets to predict optimal solvents/catalysts. Validate with high-throughput screening .

- Energy Profiling : Calculate activation energies for competing pathways (e.g., nucleophilic attack at carbonyl vs. tert-butyl cleavage) to prioritize synthetic routes .

Q. What enzymatic approaches are viable for the stereoselective synthesis of tert-butyl carbamate intermediates?

Methodological Answer:

- Biocatalysis : Employ immobilized lipases (e.g., Candida antarctica Lipase B) in non-aqueous media to catalyze carbamate formation with >90% enantiomeric excess (ee) .

- Enzyme Engineering : Use directed evolution to optimize activity toward bulky tert-butyl substrates. Screen mutant libraries via UV/Vis assays .

- Co-solvent Systems : Mix ionic liquids (e.g., [BMIM][PF₆]) with organic solvents to enhance enzyme stability and substrate solubility .

Q. How can crystallography elucidate intermolecular interactions in tert-butyl carbamate derivatives?

Methodological Answer:

- Single-Crystal Analysis : Grow crystals via slow evaporation (e.g., hexane/ethyl acetate) and solve structures using Mo Kα radiation. Identify hydrogen bonds (N–H···O) and van der Waals interactions between tert-butyl groups .

- Hirshfeld Surface Analysis : Map close contacts to quantify contributions from C–H···π or halogen bonding in polymorphs .

- Thermal Diffraction : Study temperature-dependent conformational changes (e.g., tert-butyl rotation) to correlate packing with stability .

Q. What methodologies are recommended for assessing the environmental impact of tert-butyl carbamate derivatives?

Methodological Answer:

- Ecotoxicology : Perform OECD 201/202 tests on Daphnia magna or algae to determine EC₅₀ values. Compare with structurally similar compounds .

- Degradation Studies : Expose the compound to UV light or soil microbiota. Track half-lives via LC-MS and identify metabolites (e.g., tert-butanol, CO₂) .

- Bioaccumulation Potential : Calculate logP values (e.g., using EPI Suite) or measure BCF (bioconcentration factor) in fish models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.